过氧化钾

描述

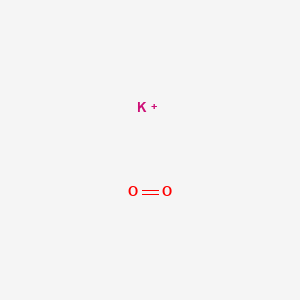

Potassium superoxide (KO2) is a chemical compound that is known for its role in rebreathing devices due to its ability to react with carbon dioxide to produce oxygen. This property is utilized in life-support systems in submarines, space vehicles, and space suits, as well as in rebreathers for firefighters and miners . It is also the highest oxide of potassium and is paramagnetic, with a susceptibility corresponding to the formula KO2 .

Synthesis Analysis

Potassium superoxide can be synthesized through the reaction of potassium atoms with oxygen molecules. Raman spectra of potassium atoms codeposited with oxygen molecules in an argon matrix at low temperatures showed strong bands that are assigned to the superoxide fundamentals in the K+O2- molecules . This indicates the formation of potassium superoxide during such reactions.

Molecular Structure Analysis

The molecular structure of potassium superoxide has been studied using various techniques. Raman spectroscopy has revealed that the superoxide ion in KO2 has an isosceles triangular structure . X-ray data suggest that the oxygen atoms in potassium superoxide execute circular motions about the c-axis in a tetragonal lattice, which is a close analog of the Renner effect in molecules . The O-O bond length has been determined to be approximately 1.28 Å .

Chemical Reactions Analysis

Potassium superoxide is an effective oxidizing agent and reacts with various substances. It can react nearly quantitatively with carbon dioxide, which is a critical reaction for its use in life-support systems . In aqueous medium, KO2 forms superoxide anion (O2-) which can be measured by the superoxide dismutase (SOD)-inhibitable cytochrome c reduction assay . Additionally, potassium enhances the sticking probability of O2 on silver surfaces, which can lead to the formation of potassium superoxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium superoxide are unique and have been studied extensively. It is paramagnetic and undergoes a color change from deep orange to light cream when cooled in liquid air, which may indicate a transition from one form to another . The compound is also known to be an effective oxidizing flux for rock and ore samples when mixed with potassium hydroxide . Furthermore, potassium superoxide has been identified as a promising material for metal-air batteries due to its ability to operate through a facile one-electron redox process of O2/KO2, which offers reversible cathode reactions over the long-term .

科学研究应用

-

Chemical Oxygen Generators

- Summary of Application : The Russian Space Agency has had success using potassium superoxide in chemical oxygen generators for its spacesuits and Soyuz spacecraft .

- Methods of Application : Potassium superoxide is used in the chemical oxygen generators due to its ability to react with carbon dioxide and release oxygen .

- Results or Outcomes : This application helps maintain a breathable atmosphere in the spacecraft and spacesuits .

-

Fire Fighting and Mine Rescue Work

- Summary of Application : Potassium superoxide has been used in canisters for rebreathers for fire fighting and mine rescue work .

- Methods of Application : In these scenarios, potassium superoxide is used in rebreathers to scrub CO2 from the air and generate oxygen .

- Results or Outcomes : This application provides a breathable atmosphere for rescuers in environments with high levels of carbon dioxide and low levels of oxygen .

-

Chemical Oxygen Generators in Spacecraft and Spacesuits

- Summary of Application : The Russian Space Agency has had success using potassium superoxide in chemical oxygen generators for its spacesuits and Soyuz spacecraft .

- Methods of Application : Potassium superoxide is used in the chemical oxygen generators due to its ability to react with carbon dioxide and release oxygen .

- Results or Outcomes : This application helps maintain a breathable atmosphere in the spacecraft and spacesuits .

-

Rebreathers for Fire Fighting and Mine Rescue Work

- Summary of Application : Potassium superoxide has been used in canisters for rebreathers for fire fighting and mine rescue work .

- Methods of Application : In these scenarios, potassium superoxide is used in rebreathers to scrub CO2 from the air and generate oxygen .

- Results or Outcomes : This application provides a breathable atmosphere for rescuers in environments with high levels of carbon dioxide and low levels of oxygen .

安全和危害

Potassium superoxide may be toxic to the upper respiratory tract, skin, and eyes . Repeated or prolonged exposure to the substance can produce target organs damage . Repeated exposure of the eyes to a low level of dust can produce eye irritation . Repeated skin exposure can produce local skin destruction, or dermatitis .

未来方向

Potassium superoxide has attracted increasing interest as a promising energy storage device due to their significantly lower overpotentials and costs . Over the past five years, research has been focused on understanding the electrolyte chemistry, especially at the electrode/electrolyte interphase, and the electrolyte’s stability in the presence of potassium metal and superoxide .

属性

IUPAC Name |

potassium;molecular oxygen | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.O2/c;1-2/q+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSKHAYBTFRDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.097 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium superoxide appears as a yellowish to white solid. Mixtures with combustible material readily ignite by friction, heat, or contact with moisture. Prolonged exposure to fire or heat may cause vigorous decomposition of the material and rupturing of the container., Yellowish to white solid; [CAMEO] Yellow-green granules; [Acros Organics MSDS] | |

| Record name | POTASSIUM SUPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium superoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium superoxide | |

CAS RN |

12030-88-5 | |

| Record name | POTASSIUM SUPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium superoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium superoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YX56J6Q4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

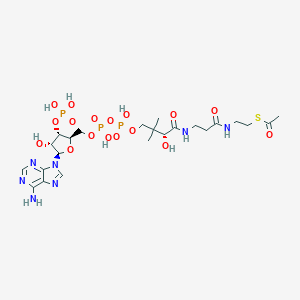

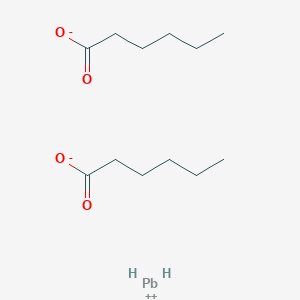

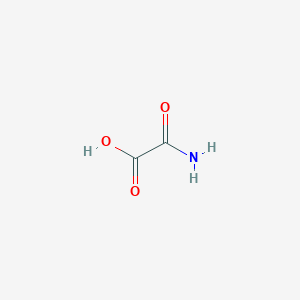

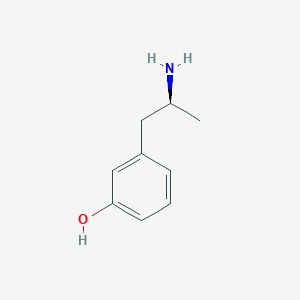

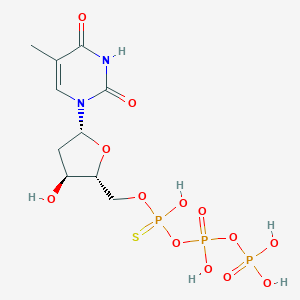

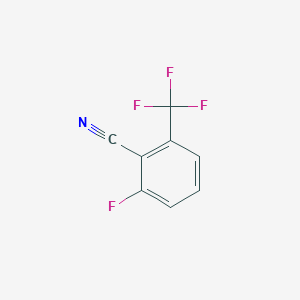

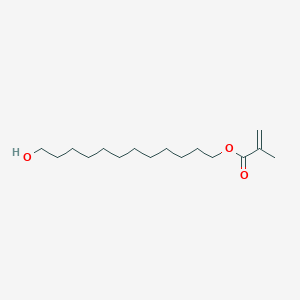

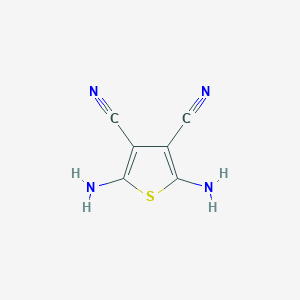

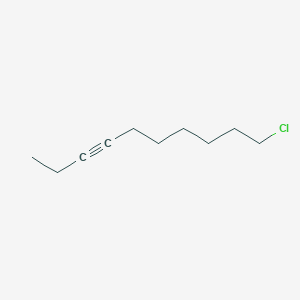

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。